molecular formula C9H9Cl2N3O B12362790 Guanfacine-15N3,13C2

Guanfacine-15N3,13C2

Cat. No.: B12362790
M. Wt: 251.06 g/mol
InChI Key: INJOMKTZOLKMBF-IQVLYLTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanfacine-15N3,13C2 is a stable isotopically labeled analog of guanfacine, a selective α2A-adrenergic receptor agonist used clinically to treat attention deficit hyperactivity disorder (ADHD) and hypertension. The compound is chemically modified with three nitrogen-15 (15N) atoms and two carbon-13 (13C) atoms, replacing natural isotopes at specific positions in the molecular structure.

This compound is primarily utilized as an internal standard in pharmacokinetic (PK) and metabolic studies. Its isotopic enrichment minimizes interference from endogenous compounds, improving assay accuracy and reproducibility .

Properties

Molecular Formula

C9H9Cl2N3O

Molecular Weight

251.06 g/mol

IUPAC Name

N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide

InChI

InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15)/i8+1,9+1,12+1,13+1,14+1

InChI Key

INJOMKTZOLKMBF-IQVLYLTESA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)C[13C](=O)[15N]=[13C]([15NH2])[15NH2])Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Guanfacine-15N3,13C2 involves the incorporation of stable isotopes into the Guanfacine molecule. The synthetic route typically starts with the preparation of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.

Chemical Reactions Analysis

Guanfacine-15N3,13C2, like its unlabeled counterpart, undergoes various chemical reactions. These include:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Guanfacine-15N3,13C2 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Non-Isotopic Guanfacine

Key Differences:

Property Guanfacine-15N3,13C2 Non-Isotopic Guanfacine
Molecular Weight ~281.7 g/mol (exact mass varies) ~246.1 g/mol
Detection Sensitivity Enhanced in MS due to isotopic labeling Standard sensitivity in MS
Applications Internal standard, tracer studies Therapeutic use, PK studies
PK Profile Identical to non-isotopic form* Cmax: ~1.5 ng/mL (4 mg dose)†

PK parameters (e.g., AUC, Cmax) remain equivalent to non-labeled guanfacine in bioequivalence studies .

Comparison with Other Isotopically Labeled Compounds

Metabolic Tracers (e.g., [13C6]Glucose, [13C3]Pyruvate)

Compound Isotopic Labels Application Key Findings
This compound 15N3, 13C2 Drug quantification, metabolic stability Enables precise tracking in biological samples
[13C6]Glucose 13C6 TCA cycle flux analysis Generates M+6 isotopomers (e.g., [13C2]succinate)
[13C3]Pyruvate 13C3 Cancer metabolism imaging Hyperpolarized 13C enhances NMR sensitivity

Deuterated Pharmaceuticals (e.g., Deutetrabenazine)

Property This compound Deuterated Drugs
Isotope 15N, 13C 2H (Deuterium)
Metabolic Impact Negligible Slows metabolism (kinetic isotope effect)
Primary Use Analytical tracer Prolonged half-life, reduced dosing

Example : Deutetrabenazine (Austedo®), a deuterated analog of tetrabenazine, exhibits slower CYP2D6-mediated metabolism, extending its therapeutic duration .

Analytical Advantages in Drug Screening

This compound is critical in NMR-based drug screening. Hyperpolarized 13C ligands, combined with cross-polarization (CP) techniques, achieve >30% polarization within 10 minutes, significantly improving detection limits for low-abundance metabolites . This contrasts with non-labeled guanfacine, which requires higher concentrations for comparable signal-to-noise ratios.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.